(3-Heptadecanoyloxy-2-hydroxypropyl) 2-(trimethylazaniumyl)ethyl phosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

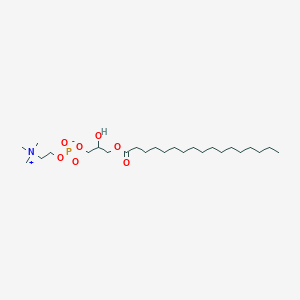

(3-Heptadecanoyloxy-2-hydroxypropyl) 2-(trimethylazaniumyl)ethyl phosphate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a heptadecanoyloxy group, a hydroxypropyl group, and a trimethylazaniumyl ethyl phosphate group. Its molecular formula is C26H54NO6P, and it is known for its amphiphilic properties, making it useful in both hydrophilic and hydrophobic environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Heptadecanoyloxy-2-hydroxypropyl) 2-(trimethylazaniumyl)ethyl phosphate typically involves a multi-step process:

Esterification: The initial step involves the esterification of heptadecanoic acid with glycerol to form 3-heptadecanoyloxy-2-hydroxypropyl ester.

Quaternization: The next step is the quaternization of the ester with trimethylamine to introduce the trimethylazaniumyl group.

Phosphorylation: Finally, the compound is phosphorylated using phosphorus oxychloride to form the desired phosphate ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch Reactors: Utilizing batch reactors for controlled esterification and quaternization reactions.

Continuous Flow Systems: Employing continuous flow systems for efficient phosphorylation.

Purification: The final product is purified using techniques such as recrystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(3-Heptadecanoyloxy-2-hydroxypropyl) 2-(trimethylazaniumyl)ethyl phosphate undergoes various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The ester and phosphate groups can be reduced under specific conditions to yield alcohols and phosphines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphate group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Nucleophiles like hydroxide ions and amines are employed in substitution reactions.

Major Products

Oxidation: Produces ketones or aldehydes.

Reduction: Yields alcohols and phosphines.

Substitution: Forms various substituted phosphates and esters.

Scientific Research Applications

Chemistry

Surfactants: Due to its amphiphilic nature, it is used as a surfactant in various chemical formulations.

Catalysis: Acts as a catalyst in certain organic reactions, enhancing reaction rates and selectivity.

Biology

Membrane Studies: Utilized in the study of biological membranes due to its structural similarity to phospholipids.

Drug Delivery: Employed in drug delivery systems to enhance the solubility and bioavailability of hydrophobic drugs.

Medicine

Antimicrobial Agents: Investigated for its potential antimicrobial properties.

Pharmaceuticals: Used in the formulation of certain pharmaceutical products.

Industry

Cosmetics: Incorporated into cosmetic formulations for its emulsifying properties.

Food Industry: Used as an additive in food products to improve texture and stability.

Mechanism of Action

The mechanism of action of (3-Heptadecanoyloxy-2-hydroxypropyl) 2-(trimethylazaniumyl)ethyl phosphate involves its interaction with biological membranes. The compound integrates into lipid bilayers, altering membrane fluidity and permeability. This integration can affect various cellular processes, including signal transduction and membrane transport. The trimethylazaniumyl group interacts with negatively charged components of the membrane, while the hydrophobic heptadecanoyloxy group embeds within the lipid bilayer.

Comparison with Similar Compounds

Similar Compounds

- (3-Hexadecanoyloxy-2-hydroxypropyl) 2-(trimethylazaniumyl)ethyl phosphate

- (3-Octadecanoyloxy-2-hydroxypropyl) 2-(trimethylazaniumyl)ethyl phosphate

Uniqueness

(3-Heptadecanoyloxy-2-hydroxypropyl) 2-(trimethylazaniumyl)ethyl phosphate is unique due to its specific chain length and the presence of both hydrophilic and hydrophobic groups. This combination allows it to function effectively in diverse environments, making it more versatile compared to similar compounds with different chain lengths.

Properties

IUPAC Name |

(3-heptadecanoyloxy-2-hydroxypropyl) 2-(trimethylazaniumyl)ethyl phosphate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H52NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(28)31-22-24(27)23-33-34(29,30)32-21-20-26(2,3)4/h24,27H,5-23H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRRQPVVYXBTRQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H52NO7P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.